molecular formula C16H24N2O4S B7713624 N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide

N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide

Katalognummer B7713624
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: QLQJWUMKMGOQSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, commonly known as MMBSA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of drug discovery. MMBSA is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH balance of various biological systems.

Wissenschaftliche Forschungsanwendungen

MMBSA has been extensively studied for its potential applications in the field of drug discovery. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as respiration, acid-base balance, and bone resorption. MMBSA has been shown to exhibit potent inhibitory activity against various isoforms of carbonic anhydrase, making it a promising candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.

Wirkmechanismus

MMBSA inhibits the activity of carbonic anhydrase by binding to its active site and blocking the access of its substrate, carbon dioxide. This leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of pH balance in various biological systems. The inhibition of carbonic anhydrase by MMBSA has been shown to have various physiological effects such as the reduction of intraocular pressure, the prevention of seizures, and the inhibition of bone resorption.
Biochemical and Physiological Effects:
MMBSA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma, making it a promising candidate for the development of drugs for the treatment of this disease. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy, suggesting its potential use in the treatment of this disease. Furthermore, MMBSA has been shown to inhibit bone resorption in animal models of osteoporosis, making it a potential candidate for the development of drugs for the treatment of this disease.

Vorteile Und Einschränkungen Für Laborexperimente

MMBSA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. It has also been shown to exhibit selectivity for various isoforms of carbonic anhydrase, allowing for the study of specific isoforms in various biological systems. However, MMBSA has some limitations for lab experiments. It is a sulfonamide derivative, which may limit its bioavailability and pharmacokinetic properties. Furthermore, it may exhibit off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on MMBSA. One potential direction is the development of MMBSA derivatives with improved pharmacokinetic properties and selectivity for specific isoforms of carbonic anhydrase. Another potential direction is the investigation of the role of carbonic anhydrase in various diseases and the development of MMBSA-based drugs for the treatment of these diseases. Furthermore, the investigation of the off-target effects of MMBSA may provide insights into the role of carbonic anhydrase in various biological systems.

Synthesemethoden

The synthesis of MMBSA involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methyl-4-methoxyaniline in the presence of triethylamine to yield N-methyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with N-(4-methoxyphenyl)glycine in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield MMBSA.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-18(12-16(19)17-13-6-4-3-5-7-13)23(20,21)15-10-8-14(22-2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQJWUMKMGOQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.